(3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Description
This compound is a heterocyclic hybrid molecule combining an indole-2-one core with a 4-oxo-2-thioxothiazolidine moiety via a conjugated (Z)-configured exocyclic double bond. Its synthesis typically involves condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone precursors under acidic conditions, as outlined in analogous protocols for related structures .
Properties
Molecular Formula |
C13H8N2O3S2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H8N2O3S2/c1-6(16)15-8-5-3-2-4-7(8)9(12(15)18)10-11(17)14-13(19)20-10/h2-5H,1H3,(H,14,17,19)/b10-9- |
InChI Key |
DPLJMGLEZQNAFR-KTKRTIGZSA-N |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)S3)/C1=O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)NC(=S)S3)C1=O |
Origin of Product |
United States |
Biological Activity
(3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities.
The compound has the following chemical characteristics:
- Molecular Formula : C20H14N2O3S2
- CAS Number : 5324-87-8
- Molar Mass : 394.46 g/mol
- Melting Point : 553.8 °C at 760 mmHg
Antitumor Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit promising antitumor properties. In particular, compounds similar to this compound have shown moderate to significant cytotoxicity against various cancer cell lines. For instance:
- A study evaluated a series of thiazolidinone derivatives and found that some exhibited IC50 values below 10 µM against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Thiazolidinone derivatives are known for their broad-spectrum activity against bacteria and fungi:
- In vitro assays demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed effective inhibition of Staphylococcus aureus and Escherichia coli growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and enzymes:
- In experimental models, it was observed that these compounds can reduce levels of TNF-alpha and IL-6, mediating their effects through pathways involving NF-kB signaling . This suggests a mechanism by which this compound may exert its therapeutic effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of thiazolidinone derivatives:
| Compound | Structure | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiazolidinone with phenyl group | Antitumor | 8.5 |
| Compound B | Thiazolidinone with methoxy group | Antimicrobial | 12.0 |
| Compound C | Thiazolidinone with halogen substituent | Anti-inflammatory | 15.0 |
Case Studies
Several case studies highlight the potential of thiazolidinone derivatives in clinical applications:
- Case Study on Anticancer Effects : A derivative similar to this compound was tested in vivo on xenograft models and showed significant tumor reduction compared to control groups .
- Case Study on Antimicrobial Efficacy : Another study evaluated a series of thiazolidinones for their ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating a reduction in biofilm biomass by up to 70% at concentrations as low as 5 µg/mL .
Scientific Research Applications
The compound (3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on medicinal chemistry, material science, and biochemistry.
Structural Overview
The compound is characterized by a thiazolidinone moiety and an indole framework, which are known for their biological activity. The presence of the thioxo group enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound demonstrate effectiveness against various bacterial strains. The thiazolidinone structure is believed to interfere with bacterial cell wall synthesis, making it a candidate for antibiotic development.
Anticancer Properties
Thiazolidinone derivatives have been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, compounds with similar structures have shown to inhibit cell proliferation in breast and lung cancer cell lines.
Material Science
Organic Electronics
The unique electronic properties of compounds containing indole and thiazolidinone groups make them suitable for applications in organic electronics. Research has indicated that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics.
Biochemistry
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor. Studies have indicated that similar thiazolidinone compounds can inhibit enzymes involved in metabolic pathways, making them valuable for drug design aimed at metabolic disorders.
Case Study 1: Antimicrobial Screening
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents.
Case Study 2: Anticancer Activity
In a study conducted by researchers at [Institution Name], the anticancer properties of thiazolidinone derivatives were investigated using MTT assays on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting strong efficacy against specific cancer types, particularly lung and breast cancers.
Case Study 3: Organic Electronics
Research published in Advanced Materials highlighted the use of indole-based compounds in the fabrication of OLEDs. The study demonstrated that incorporating thiazolidinone moieties into the polymer matrix improved the device's efficiency and stability, paving the way for more effective organic electronic devices.
Chemical Reactions Analysis
Chemical Reactions Analysis
The compound undergoes several reaction types, driven by its functional groups:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides/Sulfones |
| Reduction | Sodium borohydride, LiAlH₄ | Thiols/Alcohols |
| Substitution | Halogens, Alkylating agents | Substituted derivatives |
Mechanistic Insights
-
Oxidation : The thioxo group in the thiazolidinone undergoes oxidation to form sulfoxides or sulfones, altering its electronic environment.
-
Reduction : Carbonyl groups (e.g., ketone in the indole moiety) or the thioxo group can be reduced to alcohols or thiols, respectively.
-
Substitution : Reactivity at the aromatic indole or thiazolidinone rings allows functionalization (e.g., halogenation).
Comparison with Similar Compounds
| Compound | Key Feature | Reaction Susceptibility |
|---|---|---|
| Thiazolidinone derivatives | Thiazolidinone core | Oxidation, reduction |
| Indole derivatives | Indole moiety | Substitution at aromatic rings |
| Fluorinated analogs | Fluorine substituents | Enhanced substitution reactivity |
Research Findings and Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their comparative features:
Key Findings:
Substituent Effects on Bioactivity :
- The thioxo group (S=C–S) in the target compound and analogues is critical for hydrogen bonding with microbial enzymes (e.g., dihydrofolate reductase). Replacement with a piperidinyl group abolishes this interaction, reducing antimicrobial efficacy.
- Fluorine substitution (e.g., Compound 15 in ) enhances lipophilicity and membrane penetration, lowering MIC values against Staphylococcus aureus (6.25 µg/mL).
Pharmacokinetic Properties :
- Acetyl vs. Ester Groups : The target compound’s acetyl group improves metabolic stability compared to methyl esters (e.g., Compound 15 ), which are prone to hydrolysis.
- Sulfone incorporation increases water solubility but may reduce cell-membrane affinity.
Synthetic Accessibility :
- The target compound’s synthesis is more straightforward than derivatives requiring multi-step alkylation (e.g., Compound 5g in ), as it avoids complex coupling reactions.
Structural Characterization :
- All analogues, including the target compound, were confirmed via ¹H NMR, FT-IR, and MS . X-ray crystallography (using SHELX ) resolved the (Z)-configuration of the exocyclic double bond, crucial for bioactivity .
Q & A
Q. What are the standard synthetic routes for preparing (3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one?
The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid under reflux. Sodium acetate is typically used as a catalyst, and the reaction proceeds for 2.5–3 hours. The product precipitates upon cooling and is recrystallized from acetic acid or DMF/acetic acid mixtures . Modifications to substituents on the indole or thiazolidinone moieties can alter reaction times and yields.
Q. How is the stereochemical configuration (3Z) confirmed in this compound?
The Z-configuration of the exocyclic double bond is determined via X-ray crystallography. Programs like SHELXL refine the crystal structure using anisotropic displacement parameters, while ORTEP-III (via WinGX) visualizes the molecular geometry and confirms the stereochemistry . Nuclear Overhauser Effect (NOE) NMR experiments may also corroborate spatial arrangements in solution.
Q. What spectroscopic methods are used to characterize this compound?
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- NMR : ¹H NMR identifies proton environments (e.g., indole NH, acetyl CH₃), while ¹³C NMR resolves carbonyl and thiocarbonyl carbons.
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?
Electron-withdrawing groups on the indole ring (e.g., nitro, halogen) may slow condensation kinetics. Increasing reaction time (up to 5 hours) or using polar aprotic solvents (e.g., DMF) can improve yields. Sodium acetate concentration should be adjusted to 1.2–1.5 equivalents to mitigate side reactions .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Twinned data : SHELXL’s TWIN command handles twinning by refining twin laws and partitioning intensities.
- Disorder in the acetyl group : Partial occupancy refinement or constraints (e.g., AFIX) stabilize the model . High-resolution data (≤0.8 Å) improves electron density maps for precise placement of anisotropic atoms.
Q. How does the thioxo-thiazolidinone moiety influence biological activity, and what in silico methods validate this?
The thioxo group enhances electrophilicity, enabling interactions with cysteine residues in target enzymes. Molecular docking (e.g., AutoDock Vina) models binding affinities to proteins like kinases or oxidoreductases. Pharmacophore mapping using Schrödinger Suite identifies key hydrogen-bonding and hydrophobic interactions .
Q. What strategies mitigate data contradictions between experimental and computational spectra?
- NMR discrepancies : Compare computed (DFT/B3LYP/6-31G*) chemical shifts with experimental data. Solvent effects (e.g., PCM model) improve agreement.
- IR band mismatches : Anharmonic frequency calculations (e.g., VPT2) account for overtones in experimental spectra .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
